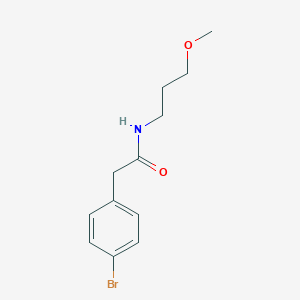
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but several studies have proposed different mechanisms. One proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. Another proposed mechanism is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis by activating the caspase pathway.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of HIV reverse transcriptase, which is an enzyme involved in the replication of the virus. It has also been shown to inhibit the activity of hepatitis B virus polymerase, which is an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to be non-toxic to normal cells, which is an important factor for drug development.
However, there are also some limitations for lab experiments using 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One limitation is that the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood, and further studies are needed to elucidate its mode of action. Another limitation is that 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide. One direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to explore its anti-viral activity and its potential use in the treatment of viral infections.
Moreover, further studies are needed to elucidate the mechanism of action of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide and to optimize its synthesis method to achieve maximum yield and purity. Additionally, the development of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved solubility and efficacy may open up new avenues for scientific research.
Conclusion
In conclusion, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, or 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide, is a versatile chemical compound that exhibits a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. The future directions for the research on 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide are promising, and it has the potential to be used in the development of new drugs for the treatment of various diseases.
Synthesemethoden
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized through a simple and efficient method using benzoyl isothiocyanate and 2-methoxyphenylhydrazinecarbothioamide as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield and purity. The synthesis of 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been reported in several studies, and the method has been optimized to achieve maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Moreover, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been investigated for its anti-viral activity. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus. 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its anti-viral activity by inhibiting viral entry, replication, and release.
In addition, 2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and thus, it has the potential to be used in the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
2-benzoyl-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
Molekularformel |
C15H15N3O2S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-benzamido-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-10-6-5-9-12(13)16-15(21)18-17-14(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
InChI-Schlüssel |
DZDRFPGBHOXFJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)






![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)